molecular formula C18H12 B13385871 Naphthalene, 2-(phenylethynyl)- CAS No. 23975-17-9

Naphthalene, 2-(phenylethynyl)-

Cat. No.: B13385871
CAS No.: 23975-17-9
M. Wt: 228.3 g/mol
InChI Key: YWYQOEKJHFVGGK-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.

Chemical Reactions Analysis

Radical-Mediated Addition Reactions

The phenylethynyl radical (C₆H₅CC- ), a key intermediate in forming 2-(phenylethynyl)naphthalene, reacts with unsaturated hydrocarbons under single-collision conditions. For example:

  • Allene (H₂CCCH₂) : The radical adds to the C1 carbon of allene, forming a C₁₁H₉ intermediate that decomposes via hydrogen loss to yield 3,4-pentadien-1-yn-1-ylbenzene (C₆H₅CCCHCCH₂) .

  • Methylacetylene (CH₃CCH) : Similar addition produces 1-phenyl-1,3-pentadiyne (C₆H₅CCCCCH₃) .

Key Data

ReactantProductReaction Energy (kJ/mol)Mechanism
Allene3,4-pentadien-1-yn-1-ylbenzene-110 ± 11Barrierless addition + H loss
Methylacetylene1-phenyl-1,3-pentadiyne-130 ± 13Barrierless addition + H loss

These reactions occur via long-lived intermediates with lifetimes exceeding rotational periods, confirmed by crossed molecular beams and DFT calculations .

Electrophilic Cyclization

2-(phenylethynyl)naphthalene derivatives can form fused polyaromatic systems. For instance:

  • Iodocyclization : Treatment of ethynyl precursors with I₂/NaHCO₃ in acetonitrile yields iodonaphthalenes via 6-endo-dig cyclization with regioselectivity (>75% yield) .

  • Acid-Catalyzed Cyclization : Brønsted acids (e.g., triflic acid) promote cyclization to naphtho[b]furans or naphtho[b]pyrroles .

Example Pathway

text
2-(Phenylethynyl)acetophenone + Amine → 2-Aminonaphthalene Derivatives (e.g., 218–222) [5]

Hydrogen Abstraction and Aromatic Substitution

  • Vinylacetylene Reactions : The phenylethynyl radical reacts with vinylacetylene (C₄H₄) to form naphthalene (C₁₀H₈) + H- , suggesting a pathway for PAH growth in combustion environments .

  • Electrophilic Aromatic Substitution (EAS) : The naphthalene core undergoes nitration, sulfonation, or halogenation at the α-position due to electron-rich ethynyl groups directing electrophiles .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 300°C, forming benzene derivatives and carbonaceous residues.

  • Radical Stability : The ethynyl group stabilizes adjacent radicals, facilitating H-abstraction reactions .

Computational Insights

  • Reaction Energy Surfaces : CCSD(T)/B3LYP calculations reveal exoergic pathways (−110 to −130 kJ/mol) for radical-mediated reactions .

  • Branching Ratios : >84% selectivity for 1-phenyl-1,3-pentadiyne in methylacetylene systems due to low exit barriers .

Scientific Research Applications

2-(Phenylethynyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

  • 2-(Phenylethynyl)benzene
  • 2-(Phenylethynyl)anthracene
  • 2-(Phenylethynyl)phenanthrene

Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .

Biological Activity

Naphthalene, 2-(phenylethynyl)-, also known as 2-(2-phenylethynyl)naphthalene, is a compound that has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 23975-17-9
  • Molecular Formula : C18H12
  • Molecular Weight : 228.3 g/mol
  • IUPAC Name : 2-(2-phenylethynyl)naphthalene
  • Canonical SMILES : C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2

The biological activity of naphthalene, 2-(phenylethynyl)-, is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that its derivatives may inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, the compound's electronic properties may enhance its interactions with cellular targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Studies have shown that naphthalene derivatives exhibit significant anticancer activity. For instance, a study indicated that compounds with similar structures modulate retinoic acid receptor subtypes, which play a crucial role in cell differentiation and proliferation. Some derivatives were identified as potent antagonists of RARα, which is implicated in various cancers .

Antimicrobial Activity

Research into the antimicrobial properties of naphthalene derivatives suggests that they may possess efficacy against certain pathogens. The specific mechanisms often involve the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Neuroprotective Effects

Emerging studies suggest that naphthalene derivatives could have neuroprotective effects. They may influence neurotransmitter systems and modulate receptor activity in the brain, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that naphthalene-based compounds could inhibit the growth of cancer cell lines by targeting specific molecular pathways related to retinoic acid receptors .
  • Antimicrobial Efficacy :
    • In vitro tests showed that certain naphthalene derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.
  • Neuropharmacological Applications :
    • Research indicated that compounds similar to naphthalene, 2-(phenylethynyl)- could modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation. This suggests potential applications in treating cognitive disorders .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
2-(Phenylethynyl)benzeneAromatic HydrocarbonModerate anti-inflammatory properties
2-(Phenylethynyl)anthracenePolycyclic Aromatic HydrocarbonAnticancer properties through different pathways
2-(Phenylethynyl)phenanthrenePolycyclic Aromatic HydrocarbonPotential neuroprotective effects

Q & A

Q. Basic: What analytical techniques are recommended for quantifying 2-(phenylethynyl)-naphthalene in biological matrices?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting polycyclic aromatic hydrocarbons (PAHs) like 2-(phenylethynyl)-naphthalene. Key parameters include extraction efficiency (e.g., using solid-phase extraction), calibration with internal standards, and validation against matrix-specific interferences. Systematic reviews prioritize studies reporting limits of detection (LOD), recovery rates, and inter-laboratory reproducibility .

Q. Basic: What systemic health outcomes are prioritized in toxicity studies for 2-(phenylethynyl)-naphthalene?

Methodological Answer:
Toxicological frameworks emphasize respiratory, hepatic, renal, and hematological effects based on naphthalene derivatives' metabolic pathways. Studies in laboratory mammals (e.g., rodents) use standardized endpoints such as histopathology, serum biomarkers (e.g., ALT for liver damage), and oxidative stress markers. Inclusion criteria for human studies focus on cohort analyses with individual exposure data .

Q. Advanced: How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data for 2-(phenylethynyl)-naphthalene?

Methodological Answer:
Discrepancies often arise from metabolic activation differences (e.g., lack of cytochrome P450 enzymes in vitro). To resolve this:

  • Conduct parallel Ames tests with S9 metabolic activation.
  • Compare dose-response curves across models using benchmark dose (BMD) modeling.
  • Apply the ATSDR’s confidence-rating framework (Table C-6/C-7) to assess risk of bias, such as incomplete outcome reporting or inadequate randomization in animal studies .

Q. Advanced: What experimental design parameters are critical for chronic toxicity studies of 2-(phenylethynyl)-naphthalene?

Methodological Answer:

  • Exposure Routes/Duration: Align with ATSDR’s inclusion criteria (Table B-1): oral (gavage), inhalation (whole-body chambers), or dermal (occluded patches) for ≥90 days to assess cumulative effects .
  • Species Selection: Use rodents with genetic homogeneity to reduce variability. Include recovery groups to evaluate reversibility.
  • Outcome Measures: Combine histopathology with transcriptomic profiling (e.g., RNA-seq for oxidative stress pathways) .

Q. Basic: What biomarkers are validated for monitoring occupational exposure to 2-(phenylethynyl)-naphthalene?

Methodological Answer:
Urinary metabolites (e.g., 1-naphthol and 2-naphthol) are biomarkers for naphthalene derivatives. Methodologies include:

  • Spot urine sampling with creatinine normalization.
  • LC-MS/MS quantification to distinguish isomers.
  • Confounding adjustment for smoking (a source of PAHs) in epidemiological studies .

Q. Advanced: How are environmental fate models for 2-(phenylethynyl)-naphthalene parameterized and validated?

Methodological Answer:

  • Model Inputs: Octanol-water partition coefficient (log Kow), biodegradation rates from OECD 301 tests, and photolysis data from UV-Vis spectra .
  • Validation: Compare predicted vs. measured concentrations in field studies (e.g., soil/water matrices). Use Monte Carlo simulations to address uncertainty in half-life estimates .

Q. Basic: What in vitro models are used to screen 2-(phenylethynyl)-naphthalene cytotoxicity, and what are their limitations?

Methodological Answer:

  • Models: Human hepatoma (HepG2) cells for metabolic activity; primary bronchial epithelial cells for respiratory toxicity.
  • Limitations: Lack of immune system interaction and tissue-specific metabolism. Mitigate by co-culturing with fibroblasts or using 3D organoids .

Q. Advanced: How should interspecies metabolic differences be addressed in toxicity extrapolation for 2-(phenylethynyl)-naphthalene?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate species-specific parameters (e.g., liver weight, blood flow rates).
  • In Silico Tools: Use QSAR models to predict metabolite formation. Validate with cross-species toxicokinetic data (e.g., AUC comparisons in rats vs. humans) .

Properties

CAS No.

23975-17-9

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

IUPAC Name

2-(2-phenylethynyl)naphthalene

InChI

InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H

InChI Key

YWYQOEKJHFVGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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